4-acetyl-N'-tert-butylbenzohydrazide
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Overview
Description
4-acetyl-N’-tert-butylbenzohydrazide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzohydrazide, featuring an acetyl group and a tert-butyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N’-tert-butylbenzohydrazide typically involves the reaction of 4-tert-butylbenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, where the reactants are heated together in a suitable solvent, such as ethanol or methanol, for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4-acetyl-N’-tert-butylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N’-tert-butylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Products may include oxides or hydroxylated derivatives.
Reduction: Products may include amines or other reduced forms.
Substitution: Products include halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-acetyl-N’-tert-butylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N’-tert-butylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and tert-butyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzohydrazide: A closely related compound with similar structural features but lacking the acetyl group.
4-acetylbenzonitrile: Another related compound with an acetyl group but different functional groups attached to the benzene ring.
Uniqueness
4-acetyl-N’-tert-butylbenzohydrazide is unique due to the presence of both acetyl and tert-butyl groups, which confer distinct chemical and biological properties
Biological Activity
4-acetyl-N'-tert-butylbenzohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H18N2O. The compound features a hydrazide functional group attached to a benzene ring, which is further substituted with an acetyl and a tert-butyl group. The synthesis typically involves several key steps, allowing for the introduction of various functional groups that can modify the compound's properties.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in enzyme inhibition. Notably, studies have demonstrated potent urease inhibitory activity, which could be beneficial in treating conditions such as kidney stones and infections caused by urease-producing bacteria.
Enzyme Inhibition
In vitro studies have shown that related compounds demonstrate good inhibitory activities against urease, with IC50 values ranging from 13.33 ± 0.58 µM to 251.74 ± 6.82 µM, compared to the standard thiourea with an IC50 of 21.14 ± 0.425 µM . The structure-activity relationship suggests that modifications on the aromatic ring can enhance biological efficacy.
Case Studies
1. Urease Inhibition Study
A study synthesized twenty-three new derivatives of N'-benzylidene-4-(tert-butyl)benzohydrazide and evaluated their urease inhibition capabilities. The results indicated that certain derivatives exhibited stronger inhibitory effects than the standard compound, suggesting potential for further development as therapeutic agents .
2. Antibacterial Activity
Another study investigated the antibacterial properties of synthesized compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods, revealing significant activity against Staphylococcus aureus and Escherichia coli . The compounds showed selective cytotoxicity towards bacterial cells while maintaining lower toxicity towards human cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that electron-donating groups on the phenyl ring significantly influence enzyme inhibition efficacy. This insight is crucial for guiding further modifications aimed at enhancing the biological activity of derivatives .
Comparative Analysis of Similar Compounds
Compound | Molecular Formula | Key Characteristics |
---|---|---|
This compound | C_{13}H_{18}N_{2}O | Exhibits urease inhibition; versatile synthesis |
4-tert-butylbenzhydrazide | C_{11}H_{16}N_{2} | Used for synthesizing hydrazone derivatives |
Benzohydrazide | C_{7}H_{8}N_{2}O | Simpler analogue; lacks tert-butyl and acetyl groups |
Acetophenone | C_{8}H_{8}O | Precursor in organic synthesis; no hydrazide functionality |
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-acetyl-N'-tert-butylbenzohydrazide |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)10-5-7-11(8-6-10)12(17)14-15-13(2,3)4/h5-8,15H,1-4H3,(H,14,17) |
InChI Key |
DIADQLRTLVNSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NNC(C)(C)C |
Origin of Product |
United States |
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